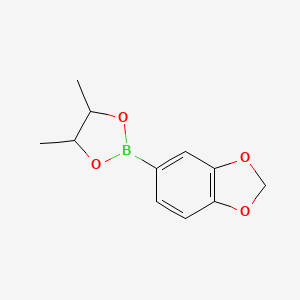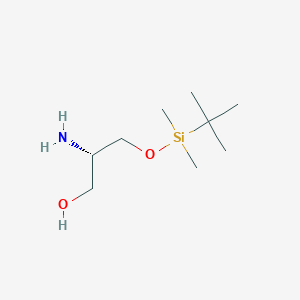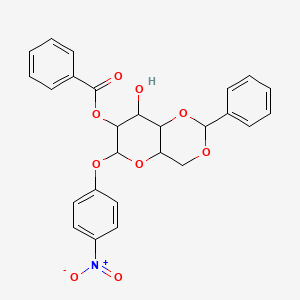
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside is a chemical compound with the molecular formula C26H23NO9 and a molecular weight of 493.46 g/mol . This compound is primarily used in the development of drugs targeted towards the research of diseases related to glycosylation. Its unique structure makes it a valuable tool in understanding and modulating carbohydrate-protein interactions .
Métodos De Preparación
The synthesis of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves several steps. Typically, the preparation begins with the protection of the hydroxyl groups of mannopyranoside, followed by the introduction of the benzoyl and benzylidene groups. The final step involves the attachment of the 4-nitrophenyl group. The reaction conditions often include the use of solvents like chloroform, dichloromethane, and ethyl acetate, and the reactions are carried out under controlled temperatures .
Análisis De Reacciones Químicas
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside has several scientific research applications:
Chemistry: It is used as a chiral building block and an intermediate in the preparation of various sugars.
Medicine: It is used in the development of drugs for diseases related to glycosylation.
Industry: The compound finds applications in the production of specialty biochemicals for proteomics research.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside involves its interaction with specific molecular targets, primarily proteins involved in glycosylation. The compound modulates carbohydrate-protein interactions, thereby affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-a-D-mannopyranoside can be compared with similar compounds such as:
4,6-O-Benzylidene-methyl-α-D-glucopyranoside: This compound is also a chiral building block and an intermediate in the preparation of various sugars.
4-Nitrophenyl 2-benzoyl-4,6-O-benzylidene-3-O-(2’,3’,4’,6’-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside: This compound has a similar structure but includes additional acetyl groups, making it useful for different research applications.
The uniqueness of this compound lies in its specific structure, which makes it particularly valuable for studying and modulating carbohydrate-protein interactions .
Propiedades
Fórmula molecular |
C26H23NO9 |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate |
InChI |
InChI=1S/C26H23NO9/c28-21-22-20(15-32-25(36-22)17-9-5-2-6-10-17)34-26(33-19-13-11-18(12-14-19)27(30)31)23(21)35-24(29)16-7-3-1-4-8-16/h1-14,20-23,25-26,28H,15H2 |
Clave InChI |
VNTMIDIVOUQVNN-UHFFFAOYSA-N |
SMILES canónico |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)OC(O1)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


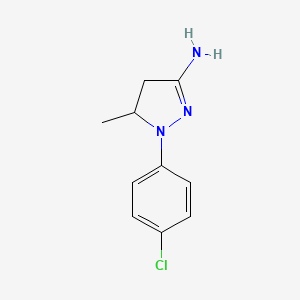
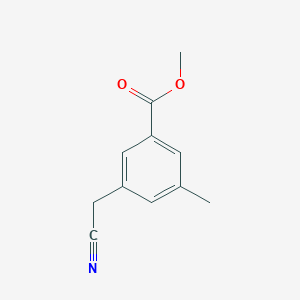
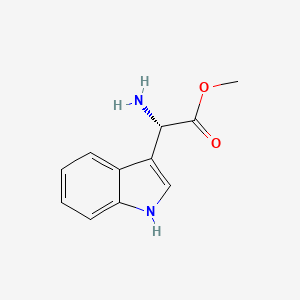
![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)



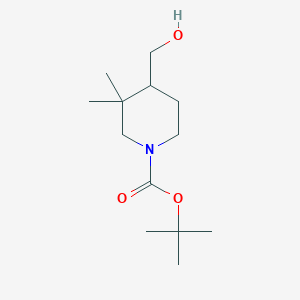


![Tert-butyl (1R,4S)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13899382.png)
